4-Ethoxy-3-fluorobenzaldehyde
Overview
Description
4-Ethoxy-3-fluorobenzaldehyde is a chemical compound with the molecular formula C9H9FO2 . It is a derivative of benzaldehyde and has a modified structure. It is often used in the manufacturing of perfumes, fragrances, and other cosmetic products.
Synthesis Analysis
The synthesis of 4-Ethoxy-3-fluorobenzaldehyde can be achieved from 3-Fluoro-4-hydroxybenzaldehyde and Iodoethane . The reaction conditions include the use of potassium carbonate in N,N-dimethyl-formamide at 20 - 50°C for 18 hours .Molecular Structure Analysis
The InChI code for 4-Ethoxy-3-fluorobenzaldehyde is 1S/C9H9FO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-6H,2H2,1H3 . The InChI key is QSYSVOBKEQYYJN-UHFFFAOYSA-N .Chemical Reactions Analysis
4-Ethoxy-3-fluorobenzaldehyde can be involved in a new three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines . A possible reaction mechanism includes Knoevenagel condensation followed by aromatic nucleophilic substitution .Physical And Chemical Properties Analysis
4-Ethoxy-3-fluorobenzaldehyde is a solid at room temperature . It has a molecular weight of 168.17 . The storage temperature is between 2-8°C .Scientific Research Applications
Radiosynthesis and Biodistribution
4-Ethoxy-3-fluorobenzaldehyde and its derivatives have applications in radiopharmaceuticals. In a study by Glaser et al. (2008), novel prosthetic groups including 4-[(18)F]fluorobenzaldehyde were used for (18)F-labeling of peptides for PET imaging. These prosthetics, when conjugated with RGD peptides, revealed significant differences in in vivo pharmacokinetics, influencing tumor to blood and tumor to muscle ratios, and overall excretion patterns (Glaser et al., 2008).
Synthesis and Properties of Polyazomethines
Bis-aldehyde monomers, including 3-ethoxy-4-(4′-formyl-phenoxy)benzaldehyde, were synthesized and polymerized, as reported by Hafeez et al. (2019). These polymers exhibited interesting physicochemical properties, such as electrical conductivity and photoluminescence, making them potentially useful in various applications, including in electrical and optical devices (Hafeez et al., 2019).
Fluorescence and Spectroscopic Studies
4-Ethoxybenzaldehyde has been studied for its molecular interactions and vibrational relaxation in binary mixtures. A study by Ramakrishnan et al. (2009) focused on the Raman spectroscopic analysis of 4-ethoxybenzaldehyde and its interaction in different solvents, highlighting its potential in understanding molecular dynamics and interactions (Ramakrishnan et al., 2009).
Synthesis of Fluorinated Analogues for Anticancer Activity
Lawrence et al. (2003) synthesized fluorinated benzaldehydes, including analogues of 4-ethoxy-3-fluorobenzaldehyde, to study their anticancer properties. The synthesized compounds showed promising results as potential anticancer agents (Lawrence et al., 2003).
Hydrogen Bonding Studies
The study of C-H...O hydrogen bonding in liquid 4-fluorobenzaldehyde by Ribeiro-Claro et al. (2002) is relevant for understanding the structural and chemical properties of 4-ethoxy-3-fluorobenzaldehyde derivatives. This research provides insights into the interaction dynamics in liquid phases of related compounds (Ribeiro-Claro et al., 2002).
Intramolecular Charge Transfer Effects
The study of intramolecular charge transfer effects on derivatives of benzaldehyde, such as 4-hydroxy-3-methoxybenzaldehyde, offers insights into the photophysical properties of 4-Ethoxy-3-fluorobenzaldehyde. The research by Rajendiran and Balasubramanian (2008) explored the spectral characteristics of these compounds in different environments (Rajendiran & Balasubramanian, 2008).
Safety And Hazards
4-Ethoxy-3-fluorobenzaldehyde is identified as a hazardous substance . It is classified as a flammable liquid, and it may cause skin irritation, serious eye irritation, and respiratory irritation . It may also damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .
Relevant Papers There are several papers related to 4-Ethoxy-3-fluorobenzaldehyde available for further reading . These papers contain more detailed information about the compound, including its synthesis, properties, and potential applications.
properties
IUPAC Name |
4-ethoxy-3-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYSVOBKEQYYJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627715 | |
Record name | 4-Ethoxy-3-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-3-fluorobenzaldehyde | |
CAS RN |
452-00-6 | |
Record name | 4-Ethoxy-3-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethoxy-3-fluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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